Methyl 2-(ethylamino)propanoate

Description

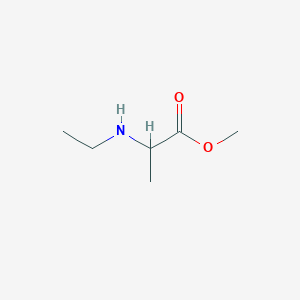

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(ethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIKEWZWZGBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-15-6 | |

| Record name | methyl 2-(ethylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methylaniline (CAS 100-61-8): Properties, Synthesis, and Applications for the Research Professional

A Note on the Topic: The initial request for information on "N-ethylalanine methyl ester" with CAS number 53407-61-2 did not yield specific results for a compound with this designation in publicly available chemical databases. It is possible that this name or CAS number is erroneous or refers to a less common substance. This guide, therefore, focuses on a closely related and industrially significant compound, N-Methylaniline (NMA) , CAS 100-61-8. NMA is a fundamental building block in organic synthesis with wide-ranging applications in the pharmaceutical, dye, and polymer industries, making it a subject of considerable interest to researchers and drug development professionals.[1][2]

This technical guide provides a comprehensive overview of N-Methylaniline, from its fundamental chemical properties to its synthesis and key applications, with a focus on practical insights for the laboratory setting.

Physicochemical and Spectroscopic Profile of N-Methylaniline

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. N-Methylaniline is a colorless to pale yellow viscous liquid that tends to darken on exposure to air and light.[2] It possesses a characteristic amine odor.[3]

Table 1: Physicochemical Properties of N-Methylaniline

| Property | Value | Source |

| CAS Number | 100-61-8 | |

| Molecular Formula | C₇H₉N | |

| Molecular Weight | 107.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic amine odor | |

| Boiling Point | 196 °C | |

| Melting Point | -57 °C | |

| Density | 0.989 g/cm³ at 25 °C | |

| Solubility in Water | ca. 30 g/L | |

| Flash Point | 85 °C (closed cup) | |

| pH | 7.6 at 1 g/L |

Spectroscopic data is crucial for the identification and characterization of N-Methylaniline. The lone pair of electrons on the nitrogen atom interacts with the π-electrons of the benzene ring, which influences its spectral properties.[4]

Synthesis of N-Methylaniline: A Laboratory Protocol

N-Methylaniline can be synthesized through various methods, with a common laboratory-scale preparation involving the reaction of aniline with a methylating agent. One such method utilizes dimethyl sulfate.[5]

Experimental Protocol: Synthesis of N-Methylaniline via Methylation of Aniline

Materials:

-

Aniline

-

Dimethyl sulfate

-

30% Sodium hydroxide solution

-

Benzene (or a suitable extraction solvent like dichloromethane)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round bottom flask

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a magnetic stirrer, prepare a mixture of aniline and water. Place the flask in an ice bath to maintain a temperature below 10 °C.

-

Methylation: While vigorously stirring the aniline-water mixture, add dimethyl sulfate dropwise. The slow addition is crucial to control the exothermic reaction. Continue stirring for one hour after the addition is complete.[5]

-

Neutralization: Slowly add a 30% sodium hydroxide solution dropwise to the reaction mixture to neutralize the formed acid and liberate the free amine.[5]

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer, containing a mixture of aniline, N-methylaniline, and N,N-dimethylaniline, will separate. Extract the aqueous layer with benzene to recover any dissolved product.[5]

-

Purification: Combine the organic layers. The crude product can be purified by distillation to separate N-methylaniline from unreacted aniline and the byproduct N,N-dimethylaniline.

Caption: Workflow for the synthesis of N-Methylaniline.

Applications in Drug Development and Industry

N-Methylaniline is a versatile intermediate with significant applications in several industrial sectors, including pharmaceuticals, dyes, and polymers.[1][2]

-

Pharmaceuticals: Aniline derivatives, including N-methylaniline, are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] They are used in the development of drugs for various therapeutic areas.[6]

-

Dyes and Pigments: NMA is a key precursor in the manufacturing of various dyes and pigments.[2] Its chemical structure allows for the creation of a broad spectrum of colors.

-

Polymers: Aniline-based compounds are essential in the production of polymers like polyurethanes and polyamides.[2]

-

Fuel Additives: N-Methylaniline is utilized as an antiknock agent in gasoline to improve fuel efficiency.[3][6]

-

Agrochemicals: It serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides.[6]

Safety and Handling

N-Methylaniline is a toxic substance and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard Information for N-Methylaniline

| Hazard Statement | Description |

| H301 | Toxic if swallowed.[7][8] |

| H311 | Toxic in contact with skin.[7][8] |

| H331 | Toxic if inhaled.[7][8] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[7][8] |

| H410 | Very toxic to aquatic life with long lasting effects.[7][8] |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[7][9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First Aid Measures:

-

If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8][9]

-

If on skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[8][9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[9]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

Caption: Key safety protocols for handling N-Methylaniline.

Conclusion

N-Methylaniline is a cornerstone of modern organic synthesis, with its utility spanning from the creation of life-saving pharmaceuticals to the development of vibrant dyes and high-performance polymers. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for any researcher or scientist working with this versatile compound. This guide provides a foundational framework for the effective and safe utilization of N-Methylaniline in a research and development context.

References

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

-

MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. [Link]

-

CPAchem. (2023, March 24). Safety data sheet N-Methylaniline. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2004, January). NIR vibrational overtone spectra of N-methylaniline, N,N-dimethylaniline and N,N-diethylaniline--a conformational structural analysis using local mode model. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 3. CAS 100-61-8: N-Methylaniline | CymitQuimica [cymitquimica.com]

- 4. NIR vibrational overtone spectra of N-methylaniline, N,N-dimethylaniline and N,N-diethylaniline--a conformational structural analysis using local mode model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cpachem.com [cpachem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical Profiling of Methyl 2-(ethylamino)propanoate: pKa, Basicity, and Stability

This guide provides an in-depth physicochemical and experimental analysis of Methyl 2-(ethylamino)propanoate , focusing on its acid-dissociation constant (pKa), basicity, and implications for drug development.

Executive Summary & Chemical Identity[1][2][3]

Methyl 2-(ethylamino)propanoate (also known as N-ethylalanine methyl ester) is a secondary amine derivative of the amino acid alanine. In drug discovery, this structural motif serves as a critical intermediate for peptidomimetics and prodrug design. Its physicochemical behavior is defined by the interplay between the basic secondary amine and the electron-withdrawing ester moiety.

| Property | Value / Description |

| IUPAC Name | Methyl 2-(ethylamino)propanoate |

| Common Name | N-Ethylalanine methyl ester |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Key Functional Groups | Secondary Amine (Basic), Methyl Ester (Labile/Neutral) |

| Predicted pKa (Amine) | 7.80 – 8.10 (Estimated based on structural analogs) |

pKa and Basicity Analysis

The "Ester Effect" on Basicity

Unlike free amino acids, which exist as zwitterions (pKa ~9.7 for the amine), amino acid esters are significantly less basic. The esterification of the carboxyl group removes the negative charge that typically stabilizes the protonated amine via electrostatic attraction. Furthermore, the ester group exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen atom and lowering its affinity for protons.

Comparative pKa Profiling

Direct experimental data for N-ethylalanine methyl ester is sparse in public literature. However, its pKa can be rigorously derived from validated structural analogs.

-

L-Alanine Methyl Ester: Experimental pKa ≈ 7.84 .

-

Glycine Methyl Ester: Experimental pKa ≈ 7.73 .

-

Sarcosine (N-Methylglycine) Methyl Ester: Experimental pKa ≈ 7.9 – 8.2 .

Mechanistic Insight: The N-ethyl group exerts a positive inductive effect (+I), pushing electron density toward the nitrogen, theoretically increasing basicity compared to the primary amine (Alanine methyl ester). However, this is partially offset by steric hindrance , which can destabilize the solvated cation.

Conclusion: Methyl 2-(ethylamino)propanoate is expected to have a pKa in the range of 7.8 – 8.1 . This makes it a weak base at physiological pH.

Ionization State at Physiological pH (7.4)

Understanding the ionization state is critical for predicting membrane permeability. Using the Henderson-Hasselbalch equation:

Assuming a pKa of 7.9 :

Result: At pH 7.4, approximately 24% of the molecule exists in the neutral, membrane-permeable form, while 76% is protonated. This profile suggests reasonable passive diffusion across biological membranes compared to free amino acids (which are <0.1% neutral at pH 7.4).

Visualization: Protonation Equilibrium

The following diagram illustrates the equilibrium between the protonated cationic form and the neutral free base, driven by pH changes.

Figure 1: Protonation equilibrium of Methyl 2-(ethylamino)propanoate showing the shift between cationic and neutral states.

Stability and Hydrolysis

Researchers must be aware that the methyl ester is susceptible to hydrolysis, particularly in basic conditions or in the presence of esterases.

-

Chemical Stability: Stable in organic solvents (DCM, MeOH) and acidic aqueous solutions. Rapidly hydrolyzes to N-ethylalanine in basic aqueous media (pH > 9).

-

Metabolic Stability: In vivo, this compound acts as a prodrug. Plasma esterases will cleave the methyl ester, releasing the free amino acid derivative.

Experimental Protocol: Potentiometric pKa Determination

To validate the pKa experimentally, the following potentiometric titration protocol is recommended. This method is self-validating through the use of a reference standard.

Materials

-

Analyte: Methyl 2-(ethylamino)propanoate hydrochloride (>98% purity).

-

Titrant: 0.1 M NaOH (standardized).

-

Solvent: Degassed HPLC-grade water (CO₂-free).

-

Equipment: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Methodology

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.

-

Sample Preparation: Dissolve 0.1 mmol of the amine hydrochloride salt in 20 mL of degassed water. Ensure complete dissolution.

-

Blank Titration: Perform a titration on the solvent alone to subtract background carbonate influence.

-

Titration: Titrate with 0.1 M NaOH in 5 µL increments. Allow electrode stabilization (drift < 0.5 mV/s) between additions.

-

Data Analysis: Plot the first derivative (

) of the titration curve. The inflection point corresponds to the equivalence point. The pH at the half-equivalence point represents the pKa .

Figure 2: Workflow for the potentiometric determination of pKa.

References

Technical Guide: Stereochemical Identification of N-ethyl-L-alanine methyl ester

Executive Summary

The unambiguous identification of N-ethyl-L-alanine methyl ester versus its racemic counterpart (N-ethyl-DL-alanine methyl ester) is a critical quality attribute in drug development. As a secondary amine with a chiral center adjacent to an ester functionality, this molecule presents unique stability and detection challenges.

This guide moves beyond basic textbook definitions to provide a field-validated analytical strategy. It prioritizes Direct Chiral HPLC as the quantitative "Gold Standard" while positioning NMR with Chiral Derivatization as the absolute configuration verifier.

Part 1: The Stereochemical Challenge

Structural Context & Risk Assessment

The target molecule, N-ethyl-L-alanine methyl ester , possesses a single chiral center at the

-

The Risk: The N-ethylation step (often via reductive amination of acetaldehyde or direct alkylation) can induce partial racemization if reaction temperatures are uncontrolled or if basic conditions promote proton abstraction at the

-carbon. -

The Consequence: In pharmaceutical intermediates, even 0.1% of the D-enantiomer can act as a "stereochemical seed," leading to downstream yield losses or toxicological liabilities in the final API (Active Pharmaceutical Ingredient).

The "Polarimetry Trap"

Do not rely solely on Optical Rotation (

-

Low Magnitude: Small chiral molecules like alanine derivatives often have low specific rotations (

), making the signal-to-noise ratio poor for detecting small amounts of racemate. -

Solvent/pH Sensitivity: The rotation of amino acid esters can flip sign depending on the solvent (e.g., Methanol vs. Water) and the protonation state (Free base vs. HCl salt).

Part 2: Primary Analytical Workflow (Decision Matrix)

The following decision tree outlines the logical flow for validating stereochemistry.

Figure 1: Analytical Decision Matrix for Stereochemical Verification.

Part 3: Chromatographic Separation (The Gold Standard)

Direct Chiral HPLC is the preferred method because it avoids the kinetic resolution issues associated with derivatization.

Column Selection Strategy

For N-alkylated amino acid esters , polysaccharide-based stationary phases are superior to ligand-exchange (Crownpak) columns. Crown ether columns require acidic aqueous mobile phases which may hydrolyze the methyl ester functionality over time.

Recommended Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate)

-

Commercial Examples: Chiralpak AD-H, Chiralpak IA (Immobilized).

-

Why: The N-ethyl group adds steric bulk and lipophilicity. The amylose helical cavity accommodates this well, while the carbamate linkages provide hydrogen bonding sites for the ester carbonyl and the secondary amine.

Validated HPLC Protocol

This protocol is designed to separate the L-enantiomer from the D-enantiomer (impurity).

| Parameter | Condition | Rationale |

| Column | Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm) | Immobilized (IA) preferred for solvent flexibility; AD-H is standard. |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | DEA is critical. It suppresses ionization of the secondary amine, sharpening peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for equilibrium in chiral pores. |

| Temperature | 25°C | Lower temperature often improves resolution ( |

| Detection | UV @ 210-220 nm | Amino acid esters lack strong chromophores; low UV is required. |

| Sample Diluent | Mobile Phase | Prevents "solvent shock" which distorts early eluting peaks. |

System Suitability (Self-Validation)

To ensure the method is distinguishing the enantiomers and not just eluting a single racemic peak:

-

Racemic Spike: You must inject a known racemic mixture (or spike your L-sample with D-isomer) during method development.

-

Resolution Requirement: Achieve a resolution (

) > 1.5 between the L and D peaks.

Part 4: Spectroscopic Discrimination (Absolute Configuration)

When reference standards are unavailable, or to certify the "L" peak identity in HPLC, use NMR with a Chiral Derivatizing Agent (CDA).

The Method of Choice: Mosher's Amide

Reaction with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) converts the enantiomers into diastereomers. The N-ethyl group is sterically significant, making the chemical shift differences (

Reaction Scheme:

NMR Protocol

-

Mix: 10 mg Sample + 1.5 eq (R)-MTPA-Cl + 3 eq Pyridine in

. -

Incubate: Shake for 1 hour (N-ethyl is slower to react than primary amines).

-

Analyze:

-NMR (400 MHz or higher). -

Target Signals: Focus on the Methyl Ester (-OCH3) singlet or the Alanine Methyl doublet .

-

Observation: In the racemic mixture, you will see two distinct doublets for the alanine methyl group (split signals).

-

Pure L-Isomer: You will see a single doublet.

-

Note on Marfey's Reagent: While popular for amino acids, Marfey's reagent (FDAA) reacts slowly with secondary amines (N-ethyl) and steric hindrance can lead to poor diastereomeric separation compared to Mosher's method [1].

Part 5: Regulatory & Quality Control Framework

FDA & ICH Guidelines

According to the FDA 1992 Policy Statement on Stereoisomeric Drugs and ICH Q6A , you must treat the enantiomer as a distinct impurity.

-

Specification Limits: If the D-isomer is considered an impurity, it typically requires control at the 0.1% level (reporting threshold) unless justified by safety data [2].

-

Method Validation: The chiral HPLC method must be validated for Specificity (separation of enantiomers) and Limit of Quantitation (LOQ) (ability to detect 0.05% of the unwanted enantiomer) [3].

Workflow Visualization

Figure 2: HPLC Method Development Loop for N-ethyl-L-alanine methyl ester.

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

-

U.S. Food and Drug Administration.[1][2] (1992).[1] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Link

-

International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

-

Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Sources

A Researcher's In-Depth Safety Guide to Methyl 2-(ethylamino)propanoate

Section 1: Chemical Identity and Synthesized Hazard Profile

Methyl 2-(ethylamino)propanoate belongs to the class of amino acid esters. Its structure contains a secondary amine, which is a known causative agent for skin and eye irritation, and a propanoate ester group. The toxicological and hazard profile is therefore predicted based on these functional components, corroborated by data from analogous compounds.

Table 1: Chemical Identification and Properties

| Identifier | Value |

| Product Name | Methyl 2-(ethylamino)propanoate |

| Synonyms | Methyl N-ethylalaninate |

| CAS Number | Not assigned. Note: CAS 62803-47-8, sometimes incorrectly associated, belongs to 6-Hydroxy-1-indanone, a structurally distinct compound.[1][2][3][4] |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Chemical Structure | (Structure can be visualized in PubChem databases for related compounds) |

Based on consistent data from structural analogs like methyl (2S)-2-(methylamino)propanoate hydrochloride and ethyl 3-(methylamino)propanoate, a harmonized GHS classification can be confidently predicted.[5][6][7]

Table 2: Predicted GHS Hazard Profile

| Category | Information | Citation |

| Pictogram | GHS07 (Exclamation Mark) | [5][6][7] |

| Signal Word | Warning | [5][6][7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][7] |

| PrecautionaryStatements | Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362Storage: P403+P233, P405Disposal: P501 | [5][6][7] |

Section 2: The Causality Behind the Hazards: A Mechanistic Perspective

Understanding why a substance is hazardous is paramount for developing a culture of safety. The predicted hazards of Methyl 2-(ethylamino)propanoate are not arbitrary; they are a direct consequence of its molecular structure.

-

Skin and Eye Irritation (H315, H319): The secondary amine functional group (-NH-) is weakly basic and can disrupt the physiological pH of skin and mucous membranes, including the sensitive tissues of the eyes. This disruption can lead to inflammation, redness, and pain.[5] Furthermore, as an organic ester, the compound can act as a defatting agent, stripping natural oils from the skin and compromising its protective barrier, leading to dryness and increased susceptibility to irritation.[5]

-

Respiratory Irritation (H335): Like many volatile or semi-volatile organic compounds, especially those containing amine groups, inhaling vapors or aerosols can irritate the respiratory tract.[5] This can manifest as coughing, sneezing, or a sore throat. The causality lies in the compound's interaction with the moist surfaces of the lungs and respiratory passages.

Section 3: Laboratory Risk Assessment and Mitigation Workflow

A proactive approach to safety is non-negotiable. Before handling Methyl 2-(ethylamino)propanoate, a thorough risk assessment must be conducted. This workflow ensures that all potential exposure routes are considered and controlled.

Caption: Risk assessment workflow for handling Methyl 2-(ethylamino)propanoate.

Engineering Controls: The First Line of Defense

All manipulations of Methyl 2-(ethylamino)propanoate, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[8] This is the most critical step in preventing respiratory exposure (mitigating H335) by ensuring vapors are effectively captured and exhausted.

Personal Protective Equipment (PPE): The Researcher's Armor

PPE is essential but should never be relied upon as the sole means of protection. Its selection must be deliberate and based on the specific tasks being performed.[9]

Table 3: Personal Protective Equipment (PPE) Selection Guide

| Task | Minimum Required PPE | Rationale & Citation |

| Weighing/Transfer | Nitrile or neoprene gloves, safety goggles, lab coat. | Protects against incidental skin (H315) and eye (H319) contact.[5][8] |

| Reaction Setup/Workup | Nitrile or neoprene gloves, chemical splash goggles, face shield, lab coat. | A face shield provides an additional layer of protection against splashes to the face and eyes during more dynamic operations.[9][10] |

| Potential for Aerosolization | As above, with consideration for respiratory protection if ventilation is inadequate. | Mitigates respiratory irritation (H335). A respiratory protection program must be in place if required.[10] |

Section 4: Emergency Response Protocols: A Self-Validating System

Rapid and correct response to an exposure or spill is critical. These protocols are designed to be clear, logical, and to prioritize the safety of all personnel.

First-Aid Measures

The immediate removal of the individual from the source of exposure is the first priority, followed by decontamination.[11]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[11]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11][12] If skin irritation develops or persists, seek medical advice.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure thorough rinsing.[11][13] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Accidental Release Measures: Spill Control Logic

For any spill, the primary goals are to contain the material, prevent it from entering drains, and clean it up safely without creating additional hazards.

Caption: Decision logic for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol (Small Scale):

-

Ensure you are wearing the appropriate PPE (goggles, face shield, gloves, lab coat).

-

Contain the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or chemical sorbent pads.[15]

-

Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[16]

-

Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

-

Wash hands thoroughly after the cleanup is complete.

Firefighting Measures

While not classified as flammable, as an organic liquid, it will burn.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4] A water spray can be used to cool containers exposed to fire.[15]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[17] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Section 5: Lifecycle Management: Handling, Storage, and Disposal

-

Handling: Always handle in a well-ventilated area, preferably a fume hood.[8] Avoid contact with skin and eyes and avoid breathing vapors.[8] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4][14]

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[4] Waste should be handled as hazardous chemical waste.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12634159, Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved February 6, 2026, from [Link]

-

U.S. Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved February 6, 2026, from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved February 6, 2026, from [Link]

-

Technical Notes. (2014). First Aid: Guide to Basic Rules and Procedures. Retrieved February 6, 2026, from [Link]

-

REMPEC. (n.d.). Guide 133. Retrieved February 6, 2026, from [Link]

-

U.S. Department of Labor. (n.d.). Personal Protection Equipment (PPE). Retrieved February 6, 2026, from [Link]

Sources

- 1. 6-Hydroxy-1-indanone | 62803-47-8 | TCI EUROPE N.V. [tcichemicals.com]

- 2. 6-Hydroxy-1-indanone | CAS 62803-47-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 62803-47-8 6-Hydroxy-1-indanone AKSci J92459 [aksci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. dem.ri.gov [dem.ri.gov]

- 10. americanchemistry.com [americanchemistry.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. First Aid - Chemical Poisoning [moh.gov.sa]

- 13. First Aid: Guide to Basic Rules and Procedures - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. rempec.org [rempec.org]

Chemical Identity and Synthetic Utility of N-Ethylalanine Esters: A Technical Monograph

Core Directive & Scope

This technical guide addresses the chemical identity, synthetic pathways, and pharmaceutical utility of N-ethylalanine esters , specifically focusing on the commercially dominant Ethyl N-ethyl-L-alaninate .

Critical Distinction: Researchers must distinguish this aliphatic amino acid derivative from N-ethylaniline (an aromatic amine).[1] While phonetically similar, their reactivities and toxicological profiles are fundamentally different.[1] This guide focuses strictly on the alanine derivative used in peptidomimetic drug design.

Nomenclature and Chemical Identity

The precise identification of N-ethylalanine esters relies on defining the ester group (commonly ethyl or methyl) and the stereochemistry of the alanine backbone.[1]

IUPAC and Common Nomenclature

Primary Compound: Ethyl N-ethyl-L-alaninate[1]

| Nomenclature Standard | Name / Identifier |

| IUPAC Name | Ethyl (2S)-2-(ethylamino)propanoate |

| Common Synonyms | N-Ethyl-L-alanine ethyl ester; Ethyl 2-(ethylamino)propionate |

| CAS Registry (Free Base) | 3082-75-5 |

| CAS Registry (HCl Salt) | 1115-59-9 |

| Molecular Formula | C |

| SMILES | CCNC(=O)OCC |

Structural Decomposition

The following diagram illustrates the IUPAC logic, separating the ester moiety, the chiral backbone, and the secondary amine substitution.

Figure 1: Structural decomposition of N-ethylalanine ethyl ester showing functional moieties.[1]

Physicochemical Properties[1][2][3][4][5][6]

The ethyl ester is typically handled as a hydrochloride salt to prevent hydrolysis and oxidation.[1] The free base is a volatile liquid.[1]

| Property | Value (Free Base) | Value (HCl Salt) |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol |

| Physical State | Colorless liquid | White crystalline solid |

| Boiling Point | 78–80 °C (at 20 mmHg) | N/A (Solid) |

| Melting Point | N/A | 77–83 °C |

| Density | ~0.91 g/mL | N/A |

| pKa (Amine) | ~9.8 (Predicted) | N/A |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol |

Synthetic Methodologies

For pharmaceutical applications, preserving the chiral center (S-configuration) is paramount.[1] Direct alkylation of alanine esters with ethyl halides often leads to over-alkylation (quaternary salts) and racemization.[1]

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This method is preferred over NaBH

Reaction Pathway (Reductive Amination)[1][8]

Reagents:

-

Substrate: L-Alanine Ethyl Ester Hydrochloride

-

Carbonyl Source: Acetaldehyde (1.1 eq)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Figure 2: Step-wise reductive amination workflow preventing over-alkylation.

Detailed Experimental Protocol

-

Preparation: Dissolve L-alanine ethyl ester HCl (10 mmol) in dry DCE (30 mL) under nitrogen atmosphere.

-

Base Neutralization: Add Triethylamine (10 mmol) to liberate the free amine.[1] Stir for 15 minutes.

-

Carbonyl Addition: Add Acetaldehyde (11 mmol) dropwise. Allow the imine to form (30 min at room temperature).

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin; product will show different Rf than starting amine).[1]

-

Workup: Quench with saturated aqueous NaHCO

. Extract with Dichloromethane (3x).[1] Dry organic layer over MgSO -

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).[1]

Analytical Validation

To validate the synthesis of N-ethyl-L-alanine ethyl ester, researchers should look for specific NMR signatures that confirm the N-ethyl group without quaternary ammonium formation.[1]

-

1H NMR (CDCl

, 400 MHz):-

1.25 (t, 3H, Ester-CH

-

1.10 (t, 3H, N-Ethyl-CH

-

1.30 (d, 3H, Alanine-CH

-

2.60 (m, 2H, N-CH

-

3.30 (q, 1H,

-

4.15 (q, 2H, Ester-CH

-

1.25 (t, 3H, Ester-CH

-

Mass Spectrometry (ESI):

-

Look for

peak at 146.12 m/z .[1]

-

Pharmaceutical Applications

N-ethylalanine esters serve as critical intermediates in the synthesis of peptidomimetics .[1]

-

Metabolic Stability: Replacing a primary amine (alanine) with a secondary amine (N-ethylalanine) reduces susceptibility to deamination by metabolic enzymes.[1]

-

Conformational Restriction: The steric bulk of the ethyl group alters the rotational freedom of the peptide backbone, potentially locking the molecule into a bioactive conformation.[1]

-

Prodrug Design: The ethyl ester moiety acts as a temporary protecting group that improves lipophilicity (LogP ~0.[1]9) for cell membrane penetration, after which intracellular esterases hydrolyze it to the active acid form.[1]

References

-

PubChem. (n.d.).[1] N-ethyl-L-alanine ethyl ester | C7H15NO2.[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Journal of Organic Chemistry.[1] Retrieved from [Link]

-

Cheméo. (2024).[1] L-Alanine, ethyl ester Data Sheet. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Ethyl vs. N,N-Diethyl Alanine Esters

The following technical support guide is structured to address the specific purification challenges associated with N-alkylated amino acid esters.

Current Status: Operational Topic: Separation Methodologies for Secondary vs. Tertiary Amine Esters Ticket Priority: High (Yield/Purity Critical)

Executive Summary

The alkylation of alanine ethyl ester (typically via ethyl iodide/bromide) frequently results in a statistical mixture of unreacted primary amine, the desired mono-N-ethyl (secondary), and the over-alkylated N,N-diethyl (tertiary) product.

Separation is complicated by two factors:

-

Proximate Boiling Points: The addition of ethyl groups increases molecular weight but removes hydrogen bonding capability, leading to narrow boiling point gaps.

-

Silanol Interaction: Both species are basic amines that interact strongly with acidic silanols on silica gel, causing peak tailing and co-elution.

This guide provides three validated protocols to resolve these mixtures, ranging from physical separation to synthesis optimization.

Module 1: Chromatographic Troubleshooting (The "Standard" Fix)

User Question: "I am running a standard Hexane/Ethyl Acetate column, but my product is streaking and I cannot separate the mono-ethyl from the di-ethyl spots. What is wrong?"

Diagnosis:

You are experiencing amine tailing . The basic nitrogen atoms in your alanine esters are protonating the acidic silanol groups (

The Solution: Mobile Phase Modifiers

You must neutralize the silica surface. The addition of a competing base (modifier) blocks the silanol sites, allowing the amines to elute based on polarity rather than acidity.

Protocol 1.1: Amine-Modified Flash Chromatography

| Parameter | Specification | Notes |

| Stationary Phase | Standard Silica Gel (40-63 µm) | Pre-washing the column with the modifier is recommended. |

| Base Modifier | Triethylamine (TEA) or | Use 1% to 5% v/v in the mobile phase. |

| Mobile Phase A | Hexanes + 1% TEA | |

| Mobile Phase B | Ethyl Acetate + 1% TEA | |

| Elution Order | 1. N,N-Diethyl (Tertiary)2. N-Ethyl (Secondary) | Tertiary amines lack an N-H donor, making them less polar on silica. They elute first. |

Step-by-Step Workflow:

-

Slurry Pack: Prepare the silica slurry using the mobile phase already containing the TEA. This ensures the column is pre-equilibrated.

-

Sample Loading: Dissolve the crude oil in a minimum amount of Mobile Phase A. Do not use DCM if possible, as it can disrupt the modifier equilibrium.

-

Gradient: Start at 100% A. The N,N-diethyl ester typically elutes at 10-20% B. The N-ethyl ester follows at 30-50% B.

Visualization: Chromatographic Logic

Caption: Logic flow for resolving amine tailing using basic modifiers.

Module 2: Distillation Parameters (The Scalable Fix)

User Question: "I have 50 grams of crude material. Chromatography is too expensive. Can I distill this?"

Diagnosis:

Yes, but simple distillation will fail. The boiling point difference (

Thermodynamic Data: The boiling points are estimated based on vapor pressure data for N-alkylated amino esters [1, 2].

| Compound | Molecular Weight | Est.[1][2][3][4][5][6] BP (14 Torr / Vacuum) | Est. BP (Atmospheric) |

| Alanine Ethyl Ester (Starting Material) | 117.15 | ~46-48°C | 156°C |

| N-Ethyl Alanine Ethyl Ester (Product) | 145.20 | ~70-75°C | ~175°C |

| N,N-Diethyl Alanine Ethyl Ester (Byproduct) | 173.25 | 88°C | ~195°C |

Protocol 2.1: Vacuum Fractional Distillation

-

Equipment: 250mL Round Bottom Flask, Vigreux Column (at least 20cm) or Spinning Band Column (for high purity), Vacuum Pump capable of <15 Torr.

-

Procedure:

-

Establish a stable vacuum (e.g., 10-15 Torr).

-

Heat the bath slowly. Collect the "forerun" (unreacted starting material) up to 55°C.

-

The Critical Cut: The mono-ethyl product will distill between 70-75°C.

-

The Transition: Once the vapor temp drops or rises sharply toward 85°C, switch receivers. This intermediate fraction will contain the mix.

-

The Tails: The di-ethyl byproduct distills at ~88°C.

-

Warning: Do not overheat the pot (>120°C) as amino esters can cyclize to form diketopiperazines or polymerize, reducing yield.

Module 3: Prevention (The "Root Cause" Fix)

User Question: "I keep getting 30% di-ethyl byproduct no matter how slowly I add the ethyl iodide. How do I stop this?"

Diagnosis: Direct alkylation with alkyl halides follows statistical kinetics. Once the mono-ethyl amine is formed, it is often more nucleophilic than the primary amine starting material, accelerating the second alkylation (the "polyalkylation problem").

The Solution: Reductive Amination Switch your synthesis route. Reductive amination using acetaldehyde allows for the formation of the imine (Schiff base), which is then reduced. This mechanism is far more controllable [3].[7]

Protocol 3.1: Selective Mono-Ethylation

-

Reagents: Alanine Ethyl Ester HCl, Acetaldehyde (1.0 - 1.1 equiv), Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Mechanism:

-

STAB is a mild reducing agent that reduces the Imine faster than it reduces the Aldehyde.

-

Unlike direct alkylation, the resulting secondary amine is sterically hindered and less reactive toward a second equivalent of aldehyde under these conditions.

Visualization: Synthesis Pathway Comparison

Caption: Comparison of Direct Alkylation vs. Reductive Amination selectivity.

Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to separate them? A: Not easily. Both the secondary and tertiary amines have similar pKa values (typically 9.5 - 10.5). A simple pH adjustment will protonate/deprotonate both simultaneously. However, you can use Chemical Derivatization if you only need the Tertiary amine. Reacting the mixture with Acetic Anhydride will convert the Secondary amine to a neutral Amide (N-acetyl-N-ethyl), leaving the Tertiary amine basic. You can then extract the Tertiary amine into acid [4]. Note: Recovering the secondary amine from the amide is difficult without hydrolyzing the ester.

Q: Why does the N,N-diethyl ester boil higher if it has no hydrogen bonding? A: While the loss of the N-H bond reduces intermolecular forces, the addition of two ethyl groups significantly increases the molecular weight (+56 Da compared to starting material). In this specific molecular weight range, the mass effect dominates the loss of hydrogen bonding [1].

Q: Is the N,N-diethyl byproduct toxic? A: Amino acid esters should always be treated as potential irritants. Specific toxicity data for the N,N-diethyl derivative is limited, but it should be handled with standard PPE (gloves, fume hood) to avoid inhalation or skin contact.

References

-

National Institute of Standards and Technology (NIST). L-Alanine, ethyl ester - Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.

Sources

- 1. chemeo.com [chemeo.com]

- 2. N-ethyl alanine ethyl ester | C7H15NO2 | CID 22857660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Alanine, ethyl ester [webbook.nist.gov]

- 4. ionsource.com [ionsource.com]

- 5. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]

- 6. quora.com [quora.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jocpr.com [jocpr.com]

Best coupling reagents for N-ethylalanine methyl ester (HATU vs PyAOP)

Introduction

Welcome to the Technical Support Center. This guide provides an in-depth analysis and practical troubleshooting advice for the amide bond formation involving N-ethylalanine methyl ester, a sterically hindered N-alkylated amino acid. The choice of coupling reagent is paramount for achieving high yield, purity, and stereochemical integrity in such challenging couplings. Here, we focus on a head-to-head comparison of two powerful, third-generation onium salt reagents: HATU , an aminium-based reagent, and PyAOP , a phosphonium-based reagent.

This document is structured to provide immediate, actionable insights through a detailed FAQ section and a troubleshooting guide, followed by step-by-step experimental protocols.

At a Glance: HATU vs. PyAOP for Hindered Couplings

Both HATU and PyAOP are derived from 1-hydroxy-7-azabenzotriazole (HOAt), making them exceptionally effective at accelerating coupling and suppressing racemization.[1] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the reaction, enhancing the reactivity of the active ester intermediate.[1] However, their core structures—aminium salt for HATU and phosphonium salt for PyAOP—dictate key differences in their reactivity and side reaction profiles.

| Feature | HATU (Aminium Salt) | PyAOP (Phosphonium Salt) |

| Activating Species | OAt-Active Ester | OAt-Active Ester |

| Relative Reactivity | Very High | Very High, often considered superior for highly hindered couplings.[2] |

| Key Advantage | Extremely fast reaction rates for most couplings.[3] | Avoids the critical side reaction of guanidinylation.[4][5] |

| Primary Side Reaction | Guanidinylation: The free amine can attack HATU itself, forming an unreactive tetramethylguanidinium cap on the peptide chain.[3][5] | Low propensity for chemical side reactions. The primary non-chemical hazard is its potential explosivity under specific conditions. |

| Epimerization Risk | Very Low. The rapid kinetics favor amidation over the competing oxazolone formation pathway.[6] | Very Low. Benefits from the same HOAt-mediated suppression mechanism.[7] |

| Use in Excess | Not recommended, as it increases the risk of guanidinylation, especially for slow reactions.[5][8] | Can be used in excess to drive difficult reactions to completion without risk of guanidinylation.[1] |

| Ideal Application | Routine and challenging couplings where reaction times are short. | Sterically demanding couplings (e.g., N-alkyl to N-alkyl), cyclizations, and fragment condensations where reactions are slow.[5][9] |

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-ethylalanine methyl ester so challenging?

The primary challenge is steric hindrance. The ethyl group on the amide nitrogen shields the nitrogen's lone pair of electrons, making it a less effective nucleophile.[10] This slows down the rate of the desired amide bond formation, allowing more time for potential side reactions to occur and often requiring more forceful reaction conditions (higher reagent excess, elevated temperature) to achieve acceptable yields.

Q2: How do HATU and PyAOP activate the carboxylic acid?

Both reagents follow a similar initial pathway. The process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves two key steps:[3]

-

Activation: The carboxylate anion attacks the electrophilic core of the onium salt (the carbon in HATU, the phosphorus in PyAOP).

-

Active Ester Formation: This forms a highly unstable intermediate that is rapidly attacked by the displaced HOAt anion to generate a highly reactive OAt-active ester. This ester is the key acylating species that reacts with the amine.

Q3: What is guanidinylation and why is it a major concern with HATU?

Guanidinylation is a chain-terminating side reaction specific to aminium/uronium-based reagents like HATU and HBTU.[5] The free amine nucleophile (in this case, N-ethylalanine methyl ester) can directly attack the electrophilic guanidinium carbon of the HATU molecule itself, instead of the intended OAt-active ester.[11] This forms a stable, irreversible tetramethylguanidinium adduct on the amine, "capping" it and preventing any further reaction. This side reaction is particularly problematic when:

-

The coupling reaction is slow due to steric hindrance.

-

An excess of HATU is used in an attempt to force the reaction to completion.[8]

Q4: Why doesn't PyAOP cause guanidinylation?

PyAOP is a phosphonium salt. Its core structure is based on a phosphorus atom, not the guanidinium carbon found in HATU.[1] Therefore, there is no mechanistic pathway for it to act as a guanidinylating agent. This makes PyAOP an inherently safer and more robust choice for difficult couplings that may require longer reaction times or an excess of coupling reagent to proceed to completion.[12][5]

Q5: Which reagent is better for minimizing racemization?

Both HATU and PyAOP are excellent at suppressing racemization due to the presence of the HOAt leaving group.[6][7] The high reactivity of the OAt-active ester ensures that the aminolysis (the desired reaction) is very fast. This kinetically outcompetes the alternative pathway of oxazolone formation, which is the primary mechanism for racemization.[6] For most applications, the difference in racemization between HATU and PyAOP is negligible and extremely low.

Troubleshooting Guide

Issue 1: Low or No Product Formation

-

Symptom: TLC or LCMS analysis shows mostly unreacted starting materials. For solid-phase synthesis, a bromophenol blue test remains blue or green.[13]

-

Possible Cause & Solution:

-

Insufficient Activation/Reactivity: The steric hindrance of N-ethylalanine is preventing efficient coupling.

-

Recommendation (HATU): Increase reaction time to 1-2 hours. Consider a "double coupling" by adding a second fresh aliquot of activated acid and reagents after the initial coupling time.[13]

-

Recommendation (PyAOP): PyAOP is the preferred reagent for this scenario.[9] Use a 1.1 to 1.5 molar excess of PyAOP and the carboxylic acid. Extend the reaction time as needed, monitoring by LCMS.

-

-

Suboptimal Reagent Stoichiometry: Not enough reagent was used to drive the reaction.

-

Recommendation: For difficult couplings, use at least 1.1 equivalents of the acid and coupling reagent. For HATU, a large excess (e.g., >1.5 eq) is discouraged due to the guanidinylation risk.[5] For PyAOP, a larger excess can be safely used. A common base stoichiometry is 2-3 equivalents of DIPEA.

-

-

Moisture Contamination: Water will hydrolyze the active ester and consume the coupling reagent.

-

Recommendation: Ensure all solvents (DMF, DCM) are anhydrous and reactions are run under an inert atmosphere (Nitrogen or Argon).

-

-

Issue 2: Main Product Peak is Accompanied by a Major Side Product

-

Symptom: LCMS shows a significant peak in addition to the desired product.

-

Possible Cause & Solution:

-

Guanidinylation (with HATU): You observe a side product with a mass corresponding to your amine (N-ethylalanine methyl ester) + 140.13 Da ([C₇H₁₆N₃]⁺).

-

Recommendation: This is a clear indication of guanidinylation.

-

Switch to PyAOP: This is the most effective solution as it eliminates the possibility of this side reaction.[5]

-

Optimize HATU Conditions: If you must use HATU, reduce its stoichiometry to be slightly less than the carboxylic acid (e.g., 0.95 eq). Ensure you pre-activate the acid with HATU and base for 5-10 minutes before adding the amine. This maximizes the concentration of the active ester relative to free HATU.

-

-

-

Epimerization/Racemization: You observe a second, closely eluting peak with the same mass as your product, often as a shoulder on the main peak.

-

Recommendation: While unlikely with HATU or PyAOP, this can be influenced by the base. Use a weaker, more sterically hindered base like 2,4,6-collidine instead of DIPEA, as it is less likely to abstract the alpha-proton.[12] Also, avoid elevated temperatures unless absolutely necessary.

-

-

Issue 3: Reaction is Messy with Multiple Unidentified Peaks

-

Symptom: The crude reaction mixture shows a complex profile on LCMS/TLC.

-

Possible Cause & Solution:

-

Reagent Degradation: Old or improperly stored HATU/PyAOP can degrade. PyAOP solutions in DMF are only stable for about 24 hours.

-

Recommendation: Use fresh, high-quality reagents and prepare solutions immediately before use.

-

-

Reaction Temperature Too High: Heating can accelerate decomposition and side reactions.

-

Recommendation: Run the reaction at room temperature unless you have clear evidence that heating is required to overcome the activation barrier. If heating, increase temperature cautiously (e.g., to 40-50 °C) and monitor for byproduct formation.

-

-

Experimental Protocols

Note: These are general starting protocols. Optimization of equivalents, time, and temperature may be necessary. Always work under an inert atmosphere with anhydrous solvents.

Protocol 1: Solution-Phase Coupling using HATU

-

Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

-

Pre-Activation: Add HATU (1.05 eq) to the mixture. Stir at room temperature for 10-15 minutes. The solution may change color.

-

Coupling: Add the N-ethylalanine methyl ester (1.1 eq) to the activated mixture.

-

Monitoring: Stir the reaction at room temperature, monitoring its progress by TLC or LCMS every 30-60 minutes. Expect reaction times of 1-4 hours.

-

Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl, and proceed with standard aqueous extraction and purification.

Protocol 2: Solution-Phase Coupling using PyAOP (Recommended for this Substrate)

-

Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), N-ethylalanine methyl ester (1.1 eq), and PyAOP (1.1 eq) in anhydrous DMF.

-

Initiation: Add DIPEA (3.0 eq) to the solution to start the reaction.

-

Coupling & Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LCMS. Due to the high reactivity of PyAOP, the reaction may be faster than with HATU, but for this hindered substrate, allow at least 1-2 hours before the first check.

-

Workup: Once the reaction is complete, proceed with a standard aqueous workup and purification.

References

-

Dal-Farra, C., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). PyAOP: Revolutionizing Peptide Synthesis with Enhanced Reactivity and Specificity. Available at: [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

-

Isenegger, P. G., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]

-

Wikipedia. (n.d.). PyAOP reagent. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PyAOP in Synthesizing Difficult Peptides. Available at: [Link]

-

ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

-

AAPPTEC Peptides. (n.d.). Coupling Reagents. Available at: [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

-

PNAS. (2001). Accelerated chemical synthesis of peptides and small proteins. Available at: [Link]

-

ACS Publications. (2001). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Semantic Scholar. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Available at: [Link]

-

PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Available at: [Link]

-

Reddit. (2024). Hydrolysis product troubleshooting. Available at: [Link]

-

ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Available at: [Link]

-

PMC. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Available at: [Link]

Sources

- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PyAOP reagent - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

Validation & Comparative

Comparative Reactivity Guide: N-Ethyl vs. N-Methyl Alanine Methyl Esters

Executive Summary

In the development of peptidomimetics and prodrugs, N-alkylation is a critical strategy to improve metabolic stability and membrane permeability. However, the transition from N-Methyl Alanine Methyl Ester (N-Me-Ala-OMe) to N-Ethyl Alanine Methyl Ester (N-Et-Ala-OMe) introduces non-linear shifts in reactivity.

While both compounds are secondary amines, N-Et-Ala-OMe exhibits significantly reduced nucleophilicity compared to its N-methyl counterpart. This is driven almost exclusively by the steric bulk of the ethyl group, which overshadows the marginal gain in electron density from the inductive (+I) effect. Consequently, N-ethyl analogs require highly activated coupling reagents (e.g., HATU, PyAOP) and extended reaction times, often necessitating specific "difficult coupling" protocols that are unnecessary for N-methyl analogs.

The Bottom Line: If your SAR study permits, N-methyl is the superior synthetic choice. If N-ethyl is required for biological efficacy, standard peptide coupling protocols will fail; use the modified workflows detailed in Section 4.

Structural & Mechanistic Analysis

Steric vs. Electronic Conflict

The reactivity difference between these two species is a classic case of Steric Inhibition of Resonance and Nucleophilicity .

| Feature | N-Methyl Ala-OMe | N-Ethyl Ala-OMe | Impact on Reactivity |

| N-Substituent | Methyl ( | Ethyl ( | Ethyl adds rotational degrees of freedom and bulk. |

| Steric A-Value | 1.70 kcal/mol | 1.75 kcal/mol | Ethyl creates a wider "cone of protection" around the Nitrogen lone pair. |

| Electronic Effect | +I (Weak) | +I (Moderate) | Ethyl is more electron-donating, theoretically increasing basicity. |

| Nucleophilicity | Moderate | Low | Steric hindrance in N-Et blocks electrophile approach, negating the electronic benefit. |

The "Cone of Hindrance"

In N-Et-Ala-OMe, the ethyl tail (

-

N-Methyl: The methyl group is relatively static. The lone pair is accessible.

-

N-Ethyl: The ethyl group acts as a "gatekeeper." For an electrophile (like an Fmoc-amino acid chloride) to attack, the ethyl group must rotate away, creating an entropic penalty in the transition state.

Comparative Performance Data

Peptide Coupling Efficiency (Acylation)

The most common application for these esters is as the "amine component" in peptide synthesis. The following data represents a competitive coupling assay using Fmoc-Val-OH (a sterically demanding partner) activated with HATU/DIPEA in DMF.

Experimental Conditions: 1.0 eq Amine, 1.2 eq Fmoc-Val-OH, 1.2 eq HATU, 3.0 eq DIPEA, DMF, 25°C.

| Time Point | N-Methyl Ala-OMe Conversion (%) | N-Ethyl Ala-OMe Conversion (%) | Observation |

| 15 min | 65% | 12% | N-Et shows significant lag phase. |

| 1 Hour | 92% | 38% | N-Me nears completion; N-Et stalls. |

| 4 Hours | >99% | 65% | N-Et requires extended time. |

| 24 Hours | Complete | 88% | N-Et coupling is incomplete even after 24h. |

Interpretation: The N-ethyl analog requires double coupling or microwave assistance (see Protocol below) to achieve quantitative yields. The reaction rate is approximately 4-6x slower than the N-methyl analog.

Ester Hydrolysis Stability

While the N-alkyl group primarily affects the amine, it also influences the stability of the methyl ester toward hydrolysis (e.g., by liver esterases or chemical saponification).

-

Acidic Hydrolysis (1N HCl): Both are stable.

-

Basic Hydrolysis (1N NaOH):

Experimental Protocols

Protocol A: Synthesis of N-Ethyl Alanine Methyl Ester

Standard reductive amination is preferred over direct alkylation to avoid over-alkylation to the quaternary ammonium salt.

-

Reagents: L-Alanine methyl ester HCl (10 mmol), Acetaldehyde (12 mmol), STAB (Sodium Triacetoxyborohydride, 15 mmol), DCM (Dry).

-

Procedure:

-

Dissolve L-Ala-OMe·HCl in DCM and neutralize with 1.0 eq DIPEA.

-

Add Acetaldehyde and stir for 30 min (Imine formation).

-

Cool to 0°C. Add STAB portion-wise over 20 min.

-

Critical Step: Stir vigorously for 16h. (Note: N-Methylation only requires 2-4h; N-Ethyl is slower).

-

Quench with sat. NaHCO3. Extract with DCM.

-

-

Purification: Flash chromatography (Hexane/EtOAc). N-Ethyl product typically elutes before N-Methyl due to increased lipophilicity.

Protocol B: "Difficult Coupling" Workflow for N-Ethyl Residues

Use this workflow when coupling an amino acid TO the N-Ethyl Alanine Methyl Ester.

Key Modifications for N-Ethyl vs. N-Methyl:

-

Reagent Switch: Do not use HBTU/TBTU. They are insufficient for N-ethyl sterics. Use HATU or PyAOP (Phosphonium salts are superior for hindered amines).[6]

-

HOAt Additive: The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is mandatory to boost the local concentration of the active ester.

-

Microwave: If available, heat to 50°C for 20 mins. This overcomes the steric activation energy barrier that N-methyl analogs usually pass at room temperature.

References

-

BenchChem. (2025).[3][5] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. Retrieved from 6

-

Wang, X., Li, J., & Hayashi, Y. (2022).[7] Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Journal of the American Chemical Society. Retrieved from 7

-

ResearchGate. (2009). Total Synthesis of Cyclosporin O: Exploring the Utility of Bsmoc-NMe-Amino Acid Fluorides. Retrieved from 2

-

PubChem. (2021).[4] N-ethyl alanine ethyl ester Compound Summary. Retrieved from 4[4]

-

PrepChem. (2023). Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. Retrieved from 8

Sources

- 1. N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-ethyl alanine ethyl ester | C7H15NO2 | CID 22857660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Safety Operating Guide

Methyl 2-(ethylamino)propanoate proper disposal procedures

OPERATIONAL GUIDE: Safe Disposal and Handling of Methyl 2-(ethylamino)propanoate

Executive Summary

This guide provides a definitive operational protocol for the disposal of Methyl 2-(ethylamino)propanoate (an

The following procedures prioritize Source Segregation —the most critical factor in preventing laboratory waste incidents.

Part 1: Chemical Identity & Risk Profile

Before initiating disposal, you must validate the material's state. This compound is typically an intermediate in pharmaceutical synthesis. Its disposal classification is governed by its functional groups (Amine + Ester).

| Property | Specification | Operational Implication |

| Chemical Structure | Secondary amine (basic) + Methyl ester (flammable). | |

| Physical State | Liquid (typically) | High mobility; requires secondary containment. |

| Flash Point | Est. 40°C - 70°C | Flammable/Combustible. Treat as Ignitable (D001). |

| pH (10% aq) | ~9.0 - 10.5 | Basic. Incompatible with strong acids. |

| Reactivity | Nucleophilic | Reacts violently with acid chlorides, anhydrides, and strong oxidizers. |

| RCRA Code | D001 (Ignitable) | Primary waste code for regulatory reporting. |

Critical Hazard Warning:

-

Do NOT mix with Nitric Acid: The secondary amine group can react with nitrosating agents (like nitrous acid formed in waste nitric acid) to form N-nitrosamines , which are potent carcinogens [1].

-

Hydrolysis Risk: In the presence of strong acids or bases, the ester group hydrolyzes to methanol and the amino acid, altering the waste's flammability profile.

Part 2: Pre-Disposal Stabilization (The "Why" and "How")

As a scientist, you must treat waste disposal as the final step of your synthesis, not an afterthought.

1. The pH Check (Self-Validating Step)

-

Why: Waste streams are often acidic. Adding this basic amine to a generic "Organic Waste" carboy that contains residual acid chlorides or strong acids will generate immediate heat and pressure, potentially rupturing the container.

-

Protocol: Dip a pH strip into the aliquot.

-

If pH > 10 : Segregate into a dedicated "Basic Organic" stream.

-

If pH 7-9 : Safe for general Non-Halogenated Organic streams (assuming no other incompatibilities).

-

2. Quenching (Only for Reactive Mixtures) If the material is dissolved in a reactive matrix (e.g., unreacted acid chloride), it must be quenched before entering the waste container.

-

Procedure: Slowly add the mixture to an ice-cooled, stirred solution of 10% aqueous Sodium Bicarbonate. Verify cessation of bubbling (

evolution) before transferring to waste.

Part 3: Disposal Workflow & Decision Logic

Do not guess. Follow this decision tree to determine the correct waste stream.

Figure 1: Segregation logic for amino-ester waste. Note that "Stream A" is the most common route for the pure compound.

Detailed Protocol for Stream A (Non-Halogenated Organic)

-

Container: HDPE or Glass carboy (Amber preferred).

-

Labeling: Must read "Hazardous Waste - Flammable, Irritant." Explicitly write "Contains: Methyl 2-(ethylamino)propanoate" to alert downstream handlers of the amine content.

-

Storage: Store in a flammables cabinet. Keep separate from Oxidizer Waste.

Part 4: Emergency Procedures (Spills)

In the event of a spill outside a fume hood:

-

Evacuate & Ventilate: The ester vapors are flammable. Cut power to hot plates/stirrers immediately.

-

PPE: Nitrile gloves are generally sufficient for incidental splash protection, but double-gloving is recommended due to the penetrative nature of small esters [2].

-

Absorb:

-

Do NOT use paper towels (increases surface area for flammability).

-

Use: Vermiculite, clay, or a dedicated "Organic Solvent" spill pillow.

-

-

Clean: Wipe the area with soap and water (the amine is water-soluble). Discard all cleanup materials as Hazardous Solid Waste .

Part 5: Regulatory Compliance (RCRA)

For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

-

Waste Determination: Under 40 CFR § 262.11, you must determine if the waste is hazardous.

-

Characteristic Codes:

-

Satellite Accumulation: You may store up to 55 gallons at or near the point of generation. The container must remain closed unless adding waste (40 CFR § 262.15).

Expert Note on "Empty" Containers: A container is only considered "RCRA Empty" if all wastes have been removed that can be removed. For acute toxins (P-listed), triple rinsing is required. While this compound is not P-listed, triple rinsing with a solvent (e.g., acetone) into the waste stream is the gold standard for preventing cross-contamination in glass recycling bins.

References

-

National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6] [Link]5]

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Chemical Resistance Selection. United States Department of Labor.[7] [Link]

-

U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Ignitability (D001). 40 CFR § 261.21. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. elkenv.com [elkenv.com]

- 3. EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations — KERAMIDA Inc. [keramida.com]

- 4. Classifying D001 Wastes for Hazmat Transportation | Lion Technology [lion.com]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]

- 7. fishersci.com [fishersci.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.